

Nervonyl methane sulfonate chemical properties

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Compound of Interest

Compound Name: *Nervonyl methane sulfonate*

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Nervonyl Methane Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane sulfonate, the methanesulfonyl ester of nervonic acid, is a lipid molecule of significant interest due to the established neurological importance of its parent fatty alcohol, nervonic acid. This technical guide provides a comprehensive overview of the known and inferred chemical properties of **nervonyl methane sulfonate**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, namely nervonic acid and other long-chain alkyl methanesulfonates, to provide a predictive profile. This guide includes a summary of its basic chemical identifiers, a discussion of its expected chemical properties, a hypothetical protocol for its synthesis, and a postulated mechanism of action based on the known reactivity of methanesulfonate esters.

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a long-chain monounsaturated omega-9 fatty acid that is an important component of sphingolipids in the myelin sheath of nerve fibers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Its presence is crucial for the proper functioning and maintenance of the nervous system.[\[2\]](#)[\[5\]](#)

Nervonyl methane sulfonate, as a derivative of nervonic acid, is a subject of research interest for its potential to modulate neurological pathways, leveraging the biological role of its parent alcohol. The addition of the methanesulfonate group, a good leaving group in nucleophilic

substitution reactions, suggests that **nervonyl methane sulfonate** could act as an alkylating agent, a mechanism of action for various therapeutic compounds.[\[6\]](#)

Chemical and Physical Properties

Direct experimental data on the quantitative chemical properties of **nervonyl methane sulfonate** is not readily available in public literature. The following table summarizes the known identifiers and provides estimated properties based on the characteristics of nervonic acid and long-chain alkyl methanesulfonates.

Property	Value	Source/Justification
Molecular Formula	C ₂₅ H ₅₀ O ₃ S	[7]
Molecular Weight	430.73 g/mol	[7] [8]
CAS Number	51040-60-9	[7] [8]
Synonyms	(Z)-15-Tetracosen-1-ol methanesulfonate	[7]
Appearance	Waxy solid or viscous liquid at room temperature (Predicted)	Based on the properties of nervonic acid and other long-chain lipids.
Melting Point	Not available (Predicted to be slightly above room temperature)	Nervonic acid has a melting point of 42-43 °C. Esterification may alter this.
Boiling Point	Not available (Predicted to be high and prone to decomposition)	Long-chain esters typically have high boiling points and may decompose before boiling at atmospheric pressure.
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, dichloromethane) (Predicted)	Consistent with long-chain lipid molecules.
pKa	Not applicable (non-ionizable)	The methanesulfonate ester group is not readily ionizable.

Synthesis of Nervonyl Methane Sulfonate: A Hypothetical Experimental Protocol

A standard method for the synthesis of alkyl methanesulfonates involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.^{[9][10][11]} The following is a detailed, hypothetical protocol for the synthesis of **nervonyl methane sulfonate** from nervonic acid.

Objective: To synthesize **nervonyl methane sulfonate** from nervonyl alcohol.

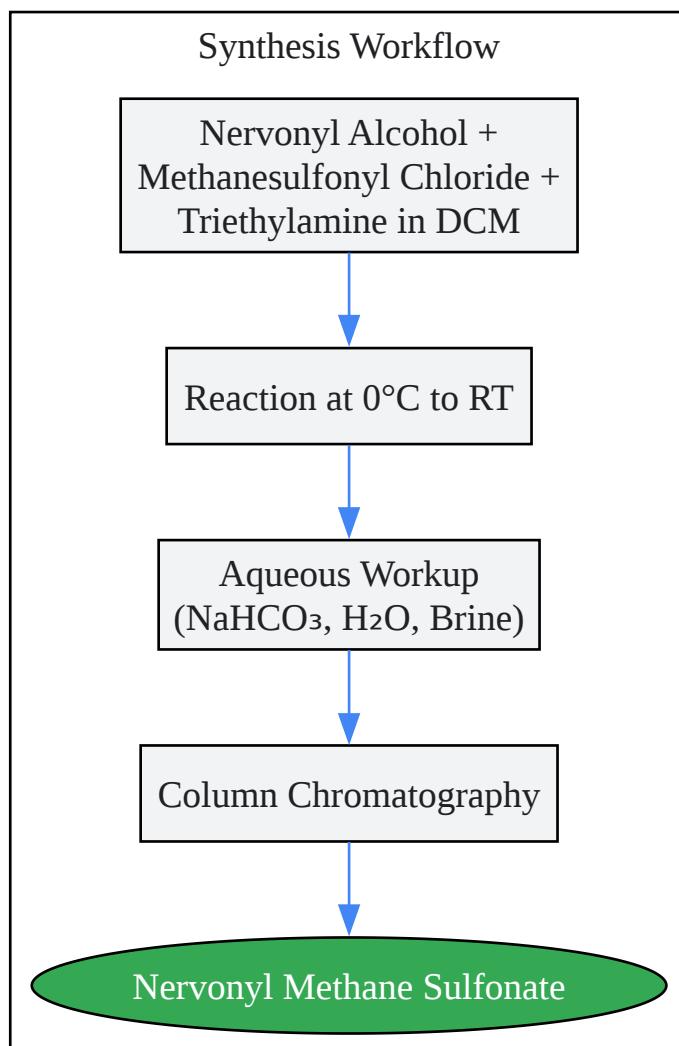
Materials:

- Nervonyl alcohol ((Z)-tetracos-15-en-1-ol)
- Methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N) or Pyridine
- Anhydrous dichloromethane (DCM) or Toluene^[9]
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve nervonyl alcohol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add triethylamine (1.2-1.5 equivalents) to the stirred solution.

- **Addition of Methanesulfonyl Chloride:** Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure **nervonyl methane sulfonate**.
- **Characterization:** Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.



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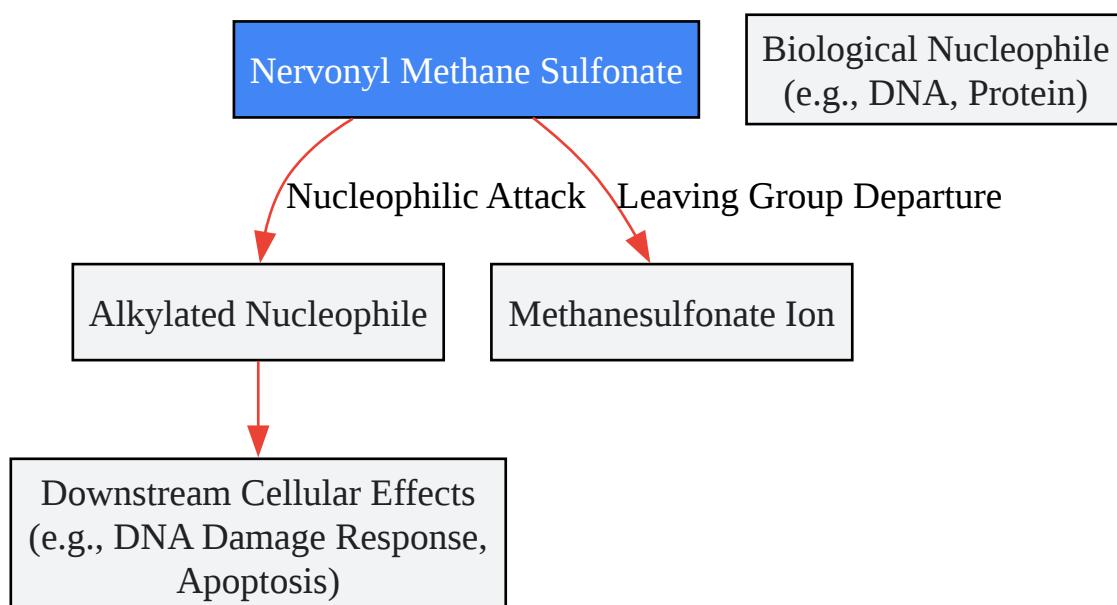
Hypothetical synthesis workflow for **Nervonyl Methane Sulfonate**.

Postulated Mechanism of Action and Signaling Pathways

While no direct studies on the mechanism of action of **nervonyl methane sulfonate** have been published, its chemical structure suggests a primary role as an alkylating agent. The methanesulfonate group is an excellent leaving group, making the nervonyl moiety susceptible to nucleophilic attack.

4.1. Alkylation of Biological Nucleophiles

Alkyl methanesulfonates are known to be DNA alkylating agents.[6][12][13] They can react with nucleophilic sites on DNA bases, such as the N7 position of guanine.[13] This alkylation can lead to DNA damage, mutations, and in some cases, cell death, a mechanism utilized by some chemotherapeutic agents.[6][14][15] It is plausible that **nervonyl methane sulfonate** could act in a similar manner, delivering the long-chain nervonyl group to DNA or other biological macromolecules.

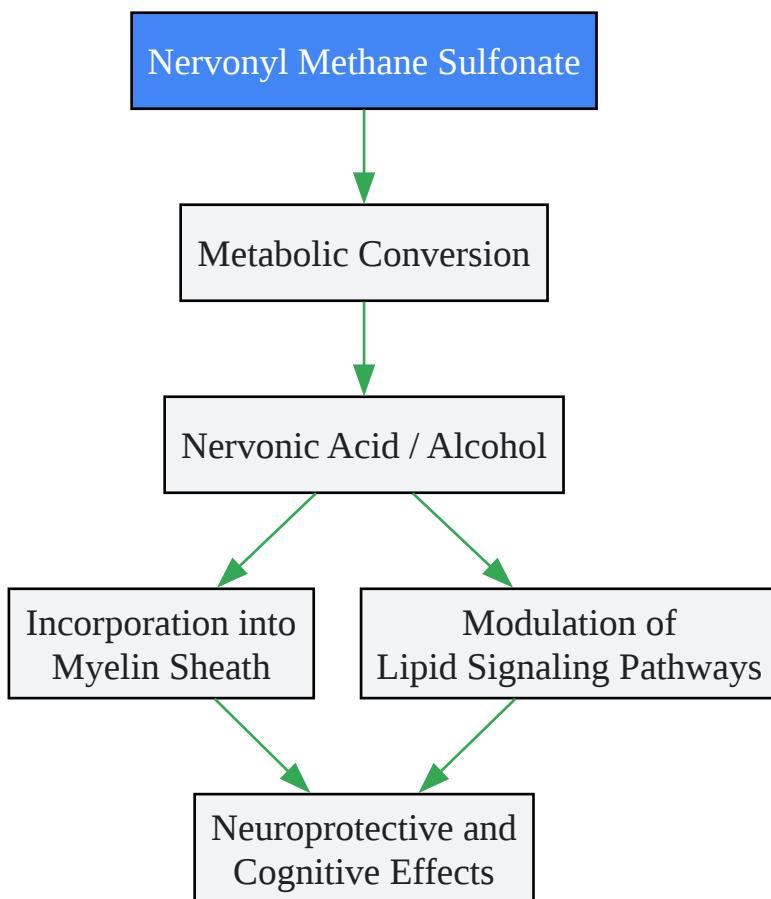


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Postulated alkylation mechanism of **Nervonyl Methane Sulfonate**.

4.2. Interaction with Neurological Pathways

Given that nervonic acid is integral to the structure and function of the myelin sheath,[2][3] **nervonyl methane sulfonate** could potentially be metabolized to release nervonic acid or nervonyl alcohol, which could then be incorporated into neuronal membranes. Alternatively, the intact molecule could interact with enzymes or receptors involved in lipid signaling pathways within the nervous system. The biological functions of nervonic acid include roles in neuronal signaling, neuroprotection, and cognitive function.[2][4][5]



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Potential neurological pathways involving **Nervonyl Methane Sulfonate**.

Conclusion

Nervonyl methane sulfonate is a molecule with significant therapeutic and research potential, primarily due to the established roles of its parent compound, nervonic acid, in the central nervous system. While direct experimental data on its chemical properties are scarce, this guide provides a robust, inferred profile based on well-understood chemical principles and data from analogous compounds. The provided hypothetical synthesis protocol offers a practical starting point for its laboratory preparation. Further research is warranted to elucidate the precise chemical properties, biological activity, and potential therapeutic applications of this intriguing molecule.

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